molecular formula C12H12N2O2S2 B2443228 N-(4-methylphenyl)-2-thioxo-1,2-dihydropyridine-3-sulfonamide CAS No. 1710661-67-8

N-(4-methylphenyl)-2-thioxo-1,2-dihydropyridine-3-sulfonamide

Cat. No.: B2443228
CAS No.: 1710661-67-8
M. Wt: 280.36
InChI Key: XEHLVVHFGCJCDZ-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-thioxo-1,2-dihydropyridine-3-sulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a thioxo group and a sulfonamide group attached to a dihydropyridine ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-thioxo-1,2-dihydropyridine-3-sulfonamide typically involves the reaction of 4-methylphenylamine with a suitable thioxo compound under controlled conditions. One common method involves the use of a cyclization reaction where the starting materials are heated in the presence of a catalyst to form the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-thioxo-1,2-dihydropyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-methylphenyl)-2-thioxo-1,2-dihydropyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-thioxo-1,2-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The thioxo group may also contribute to the compound’s biological activity by interacting with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-thioxo-1,2-dihydropyridine-3-carboxamide
  • N-(4-methylphenyl)-2-thioxo-1,2-dihydropyridine-3-thioamide
  • N-(4-methylphenyl)-2-thioxo-1,2-dihydropyridine-3-sulfonyl chloride

Uniqueness

N-(4-methylphenyl)-2-thioxo-1,2-dihydropyridine-3-sulfonamide is unique due to its combination of a thioxo group and a sulfonamide group attached to a dihydropyridine ring. This unique structure imparts distinct chemical and biological properties that are not observed in other similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

N-(4-methylphenyl)-2-sulfanylidene-1H-pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S2/c1-9-4-6-10(7-5-9)14-18(15,16)11-3-2-8-13-12(11)17/h2-8,14H,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHLVVHFGCJCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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